N-(2-Fluoro-5-methoxyphenyl)urea
Description
N-(2-Fluoro-5-methoxyphenyl)urea is a substituted urea derivative characterized by a phenyl ring with a fluorine atom at the 2-position and a methoxy group at the 5-position. Urea derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and metabolic stability.
Properties
CAS No. |
674336-49-3 |
|---|---|
Molecular Formula |
C8H9FN2O2 |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(2-fluoro-5-methoxyphenyl)urea |
InChI |
InChI=1S/C8H9FN2O2/c1-13-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
LFEARJGNVPGNHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The substituents on the phenyl ring significantly influence the electronic, steric, and solubility properties of urea derivatives. Below is a comparison with key analogs:
Key Observations :
- Agrochemical Relevance : The herbicidal activity of analogs like PQ 401 () and N-(2-Fluoro-5-methoxyphenyl)tetrahydrophthalimide () suggests that the 2-F-5-OCH₃ motif may synergize with urea’s hydrogen-bonding to target plant enzymes .
Herbicidal Activity
N-(2-Fluoro-5-methoxyphenyl)tetrahydrophthalimide (), a structurally related compound, demonstrated potent herbicidal activity in QSAR studies. The 2-F-5-OCH₃ substitution pattern was critical for binding to plant acetolactate synthase (ALS), a common herbicide target. Urea derivatives with similar substituents may act via analogous mechanisms but with enhanced metabolic stability due to the urea moiety .
Physicochemical Properties
- Solubility : The 5-methoxy group improves water solubility compared to CF₃ or Cl-substituted analogs (e.g., : logP ~3.5 vs. target compound’s estimated logP ~2.8).
- Stability : Urea derivatives with methoxy groups are less prone to oxidative degradation than those with hydroxyl groups (e.g., ), aligning with agrochemical requirements for field persistence .
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